(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine
CAS No.: 91118-02-4
Cat. No.: VC15932238
Molecular Formula: C18H15N
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91118-02-4 |
|---|---|
| Molecular Formula | C18H15N |
| Molecular Weight | 245.3 g/mol |
| IUPAC Name | N-(2-methylphenyl)-1-naphthalen-1-ylmethanimine |
| Standard InChI | InChI=1S/C18H15N/c1-14-7-2-5-12-18(14)19-13-16-10-6-9-15-8-3-4-11-17(15)16/h2-13H,1H3 |
| Standard InChI Key | FHMICMYDVGYKEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N=CC2=CC=CC3=CC=CC=C32 |
Introduction
(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine is a chemical compound characterized by its unique structure, which includes a naphthalenyl moiety and a methylphenyl group. It belongs to the class of imines, which are formed by the condensation of primary amines with carbonyl compounds. The compound's molecular formula is C18H15N, indicating it contains carbon, hydrogen, and nitrogen atoms .
Synthesis and Preparation
The synthesis of (E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine typically involves the condensation reaction between a primary amine and an aldehyde. For example, the reaction between 2-methylaniline and naphthalene-1-carbaldehyde would yield this compound. The reaction conditions may include the use of a solvent like ethanol or toluene and a catalyst to facilitate the reaction.
Chemical Reactions and Applications
Imines like (E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine can participate in various chemical reactions, including nucleophilic addition reactions and hydrogenation. These compounds are also of interest in organic synthesis due to their potential as intermediates for more complex molecules.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to determine the physical properties and stability of this compound. NMR provides information on the molecular structure, while MS helps in confirming the molecular weight and formula.
Biological and Scientific Applications
While specific biological applications of (E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine are not extensively documented, imines in general can interact with biological targets such as enzymes or receptors. Their ability to participate in nucleophilic attacks makes them potential candidates for influencing enzyme activity or receptor binding.
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